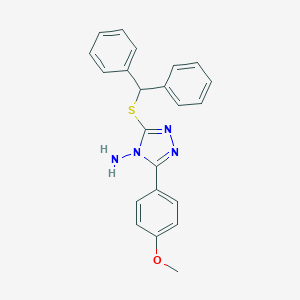
3-Benzhydrylsulfanyl-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzhydrylsulfanyl-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a triazole derivative that has been synthesized using various methods and has shown promising results in different studies.
Mecanismo De Acción
The mechanism of action of 3-Benzhydrylsulfanyl-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine is not fully understood. However, studies have suggested that it may exert its anticancer activity by inducing apoptosis and cell cycle arrest in cancer cells. It may also inhibit the growth and proliferation of cancer cells by targeting different signaling pathways. As an antimicrobial agent, it may act by disrupting the cell membrane of microorganisms and inhibiting their growth. As an antioxidant agent, it may scavenge free radicals and prevent oxidative damage to cells.
Biochemical and Physiological Effects:
3-Benzhydrylsulfanyl-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine has been shown to have various biochemical and physiological effects. It has been reported to induce DNA damage and inhibit DNA synthesis in cancer cells. It has also been shown to increase the levels of reactive oxygen species (ROS) and decrease the levels of glutathione (GSH) in cancer cells. As an antimicrobial agent, it has been shown to inhibit the growth of different bacterial and fungal strains. As an antioxidant agent, it has been shown to scavenge free radicals and protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Benzhydrylsulfanyl-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine in lab experiments is its potential applications in various scientific research fields. It has shown promising results in different studies and may have potential clinical applications. Additionally, it is relatively easy to synthesize using different methods. However, one of the limitations is that its mechanism of action is not fully understood, and further studies are needed to elucidate its mode of action. Additionally, its potential toxicity and side effects need to be evaluated before its clinical applications.
Direcciones Futuras
There are several future directions for the research on 3-Benzhydrylsulfanyl-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine. One direction is to study its potential applications as an anticancer agent in vivo and evaluate its toxicity and side effects. Another direction is to study its potential applications as an antimicrobial agent and evaluate its efficacy against different bacterial and fungal strains. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Furthermore, its potential applications as an antioxidant agent need to be explored, and its efficacy in different disease models needs to be evaluated. Overall, 3-Benzhydrylsulfanyl-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine is a promising compound that may have potential applications in various scientific research fields.
Métodos De Síntesis
The synthesis of 3-Benzhydrylsulfanyl-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine has been reported by several researchers using different methods. One of the most commonly used methods is the reaction of 4-methoxyphenyl hydrazine, benzhydryl chloride, and sodium sulfide in the presence of a catalytic amount of copper powder in DMF. The reaction mixture is then refluxed for several hours, and the resulting product is purified using column chromatography to obtain the desired compound.
Aplicaciones Científicas De Investigación
3-Benzhydrylsulfanyl-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine has shown potential applications in various scientific research fields. It has been studied as an anticancer agent, where it has shown significant cytotoxicity against different cancer cell lines. It has also been studied as an antimicrobial agent, where it has shown potent activity against various bacterial and fungal strains. Additionally, it has been studied as an antioxidant agent, where it has shown significant antioxidant activity.
Propiedades
Fórmula molecular |
C22H20N4OS |
|---|---|
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
3-benzhydrylsulfanyl-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C22H20N4OS/c1-27-19-14-12-18(13-15-19)21-24-25-22(26(21)23)28-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,20H,23H2,1H3 |
Clave InChI |
XCSSXGCVVUBRML-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N)SC(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
COC1=CC=C(C=C1)C2=NN=C(N2N)SC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-fluorobenzamide](/img/structure/B289427.png)
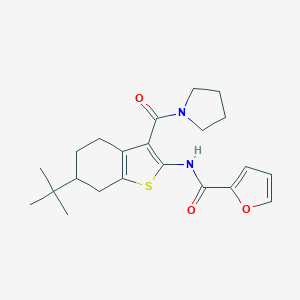

![6-tert-butyl-N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289435.png)
![6-tert-butyl-2-[(4-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289437.png)
![6-tert-butyl-N-propyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289439.png)
![6-tert-butyl-N-ethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289441.png)
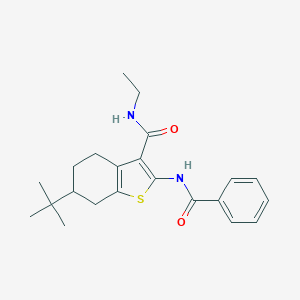
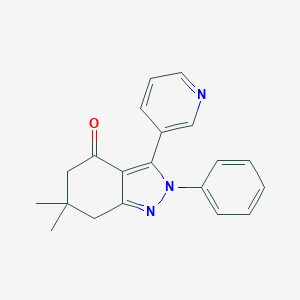
![methyl 4-amino-3-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino]benzoate](/img/structure/B289446.png)
![2-[[(4-oxoquinazolin-3-yl)amino]methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B289447.png)
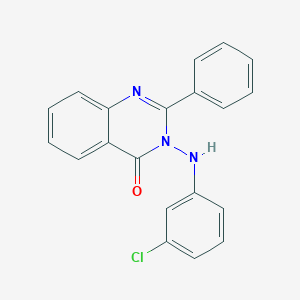

![N'-{[4-chloro-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-5-yl]methylene}isonicotinohydrazide](/img/structure/B289450.png)